3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-13-4-2-3-5-14(13)17-15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCACOBNSQGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one typically involves the condensation of 4-fluoroaniline with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 4-fluoroaniline with isatoic anhydride in the presence of a base such as sodium hydroxide, leading to the formation of the quinazolinone core. The methylene bridge is introduced through a subsequent reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
Biological Properties
The compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Effects : There is evidence suggesting that derivatives of this compound possess antimicrobial properties. They can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Cardiotonic Effects : Research indicates that certain quinazolinone derivatives can modulate cardiotonic contractility, potentially leading to new treatments for heart conditions .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Cancer Treatment : A study published in Frontiers in Chemistry demonstrated that a series of quinazolinone derivatives showed promising anticancer activity against human cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .
- Antimicrobial Activity : In another investigation, researchers evaluated the antimicrobial properties of various quinazolinone derivatives, including those with fluorinated phenyl groups. The results indicated significant inhibition of bacterial growth, suggesting potential use as novel antibiotics .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the quinazolinone core contributes to its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Fluorophenyl Derivatives :
- 7e (2-Fluorophenyl) : Melting point = 220–224°C. Ortho-fluorine induces steric hindrance, reducing packing efficiency compared to para-substituted 7g .
- 7f (3-Fluorophenyl) : Melting point = 228–230°C. Meta-fluorine provides moderate electronic effects, but lacks the symmetry of para-substitution .
- 7n (2,4-Difluorophenyl): Melting point = 226–228°C.
Non-Fluorinated Phenyl Derivatives:
Thione vs. Oxo Analogs
Replacing the quinazolinone oxygen with sulfur (thione derivatives) alters physical properties:
- 4g (4-Chlorophenyl thione) : Melting point = 240–245°C. The thione group enhances intermolecular interactions, but chlorine’s electron-withdrawing effect contributes similarly to fluorine in 7g .
- 4d (4-Methoxyphenyl thione) : Melting point = 212–214°C. Electron-donating methoxy groups reduce packing efficiency despite sulfur substitution .
Substituent Bulk and Flexibility
- 7m (2,6-Diethylphenyl) : Melting point = 166–168°C. Bulky ethyl groups disrupt crystal packing, highlighting the advantage of smaller substituents like fluorine in 7g .
- 4j (Benzyl thione) : Melting point = 241–242°C. Aromatic stacking compensates for bulk, but sulfur’s presence distinguishes it from 7g .
Chlorinated Derivatives
Key Data Table
| Compound | Substituent | Melting Point (°C) | Key $^1$H NMR Shifts (δ, ppm) |
|---|---|---|---|
| 7g (Target) | 4-Fluorophenyl | 245–247 | 10.33 (s, NH), 7.67 (dd, Ar-H) |
| 7e | 2-Fluorophenyl | 220–224 | 10.42 (s, NH), 7.69 (dd, Ar-H) |
| 7f | 3-Fluorophenyl | 228–230 | 10.37 (s, NH), 7.68 (dd, Ar-H) |
| 7d | p-Tolyl | 222–224 | 10.26 (s, NH), 7.66 (dd, Ar-H) |
| 4g (Thione) | 4-Chlorophenyl | 240–245 | 7.82 (dd, Ar-H), 4.82 (d, methylene) |
| 7v (6-Chloro) | 6-Cl, m-tolyl | 201.7–202.4 | 10.45 (s, NH), 7.82 (dd, Ar-H) |
Structural and Electronic Insights
- Para-Substitution Advantage : The para-fluorine in 7g maximizes symmetry and dipole interactions, elevating its melting point above ortho/meta analogs.
- Electron-Withdrawing Effects : Fluorine and chlorine enhance polarity and intermolecular forces compared to methyl or methoxy groups.
- Thione vs. Oxo : Thione derivatives generally exhibit higher melting points due to stronger sulfur-based interactions, but 7g ’s para-fluorine compensates, achieving comparable thermal stability .
Biological Activity
3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the quinazolinone family, which is known for various therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.24 g/mol. The presence of the fluorine atom on the phenyl ring enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Research has shown that derivatives of quinazolinones exhibit significant anticancer properties. Specifically, studies indicate that this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10.5 |
| This compound | MCF-7 | 8.2 |
Antiviral Activity
The antiviral potential of quinazolinones has also been explored. Compounds in this class have shown efficacy against several viruses by inhibiting viral replication and interfering with viral entry into host cells.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Mechanism : The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory effects observed in quinazolinone derivatives .
Synthesis and Green Chemistry Approaches
Recent advancements in synthetic methodologies have facilitated the production of this compound using eco-friendly solvents and reagents. For instance:
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions starting from substituted quinazolinone precursors. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time, as seen in similar quinazolinone derivatives .
- Use of catalysts (e.g., AlCl₃) and solvents (e.g., DMF) under controlled temperatures (0–100°C) to optimize cyclization and substitution reactions .
- Purification via column chromatography or recrystallization (ethanol/ethyl acetate mixtures) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond lengths and angles, with precision (mean C–C deviation: 0.004 Å) .
- ¹H/¹³C NMR identifies substituent patterns: methylene protons at δ ~4.5 ppm and carbonyl carbons at δ ~162 ppm .
- HPLC monitors reaction progress and purity, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. How do structural modifications at the 3- and 4-positions of the quinazolinone core influence its biological activity, particularly in enzyme inhibition?
- The 4-fluorophenyl group enhances lipophilicity and target binding, as observed in MAO inhibitors (IC₅₀ values: 0.003–100 µM) .
- Methylene substitution at position 4 introduces conformational rigidity, improving selectivity for enzymes like PI3K/Akt or MAPK pathways .
- Comparative studies show that electron-withdrawing groups (e.g., -CF₃) at position 6 increase anticancer potency by 3-fold compared to -NH₂ substituents .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets like MAO enzymes?
- Molecular docking (e.g., AutoDock Vina) models interactions with MAO-A/B active sites, prioritizing hydrogen bonds with flavin adenine dinucleotide (FAD) .
- QSAR studies correlate substituent electronegativity (Hammett constants) with inhibitory activity, guiding rational design .
- MD simulations assess stability of ligand-enzyme complexes over 100 ns trajectories, validating docking predictions .
Q. How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives with similar substituents?
- Control for stereochemistry : Enantiomers (e.g., (R,R,R)- vs. (S,R)-configurations) may exhibit divergent activities, requiring chiral HPLC separation .
- Standardize assay conditions : Variations in substrate concentrations (e.g., kynuramine at 50 µM) or incubation times (20 min at 37°C) significantly affect IC₅₀ values .
- Cross-validate models : Compare in vitro data (e.g., MAO inhibition) with in silico predictions to identify outliers .
Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound, and how should cytotoxicity be normalized?
- MTT assay on breast cancer cell lines (e.g., MCF-7) with IC₅₀ calculations using nonlinear regression .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays, normalized to untreated controls .
- Cytotoxicity normalization : Use non-cancerous cell lines (e.g., HEK-293) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
